Adenine hydrochloride hydrate can be derived from various sources, including natural extraction from yeast and other biological materials, as well as through synthetic methods. It is classified under the category of purine derivatives, which are essential for numerous biological functions, including energy transfer (as adenosine triphosphate) and cellular signaling (as cyclic adenosine monophosphate) .
The synthesis of adenine hydrochloride hydrate can be achieved through several methods. One common approach involves the reaction of adenine with hydrochloric acid in an aqueous solution, resulting in the formation of adenine hydrochloride. The following parameters are typically considered during synthesis:
Another method involves the use of specific catalysts or reagents that facilitate the conversion of other purines into adenine hydrochloride, allowing for more efficient production in industrial settings.
The molecular structure of adenine hydrochloride hydrate is characterized by its planar configuration due to the aromatic nature of the purine ring. Key features include:
The compound typically exists as a white to off-white crystalline powder, with a melting point around 285 °C, indicating thermal stability under standard conditions .
Adenine hydrochloride participates in various chemical reactions relevant to biochemistry:
These reactions highlight the compound's role in cellular processes and its importance in metabolic pathways.
Adenine hydrochloride functions as a precursor in several biochemical pathways:
Research indicates that adenine also exhibits protective effects in cellular models, reducing injury during metabolic stress .
Adenine hydrochloride hydrate possesses several notable physical and chemical properties:
These properties make it an ideal candidate for use in cell culture media and other biochemical applications.
Adenine hydrochloride hydrate has diverse applications across scientific fields:
Adenine hydrochloride hydrate (molecular formula: C₅H₅N₅·HCl·xH₂O) serves as a fundamental precursor for de novo nucleotide biosynthesis in genetic engineering workflows. Its high solubility in water (50 mg/mL) enables efficient incorporation into cell-free systems for enzymatic production of deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP), essential substrates for in vitro DNA/RNA synthesis and amplification techniques like PCR [ [1] [7] [10]]. The hydrochloride salt formulation enhances stability compared to freebase adenine, ensuring consistent reaction kinetics during prolonged synthetic operations. In mammalian cell culture applications, supplementation with adenine hydrochloride hydrate (typically 10–40 µM) significantly increases nucleotide pool availability, directly supporting recombinant DNA replication in plasmid manufacturing and viral vector production for gene therapy [ [1] [8]]. Structural analyses confirm that the hydrated crystalline form maintains the purine ring integrity necessary for enzymatic recognition by phosphoribosyltransferases, facilitating direct conversion to adenosine monophosphate (AMP) in salvage pathways [ [7] [10]].
Table 1: Applications in Nucleotide Synthesis Systems
Synthesis Platform | Concentration | Function | Genetic Engineering Output |
---|---|---|---|
Cell-free DNA synthesis | 0.5–2 mM | dATP precursor | Synthetic gene assembly |
Recombinant plasmid culture | 10–40 µM | Nucleotide pool expansion | High-yield plasmid DNA |
Viral vector production | 20–50 µM | ATP for packaging machinery | Lentiviral/AAV vectors |
In vitro transcription | 1–5 mM | RNA polymerase substrate | mRNA vaccines/RNAi constructs |
In synthetic biology, adenine hydrochloride hydrate functions as a biochemical chassis for designing novel metabolic networks. Its defined chemical properties (≥99% purity, BioReagent grade) ensure reproducibility when engineering microbial cell factories [ [2] [4] [7]]. The compound’s SMILES string (O.Cl.Nc1ncnc2[nH]cnc12) facilitates computational modeling of purine flux distributions in genome-scale metabolic reconstructions [ [4] [8]]. Notably, it enables precise control of purine auxotrophy in yeast chassis strains: Supplementation in galactose-induction media (0.5–1 mM) regulates expression circuits in Saccharomyces cerevisiae by modulating transcriptional activators dependent on adenine-phosphoribosyltransferase activity [ [2] [4]]. Furthermore, Schizosaccharomyces pombe germination in Pombe Glutamate Medium (PMG) requires adenine hydrochloride hydrate (0.2 mM) to bypass mutations in ade6 genes, allowing selection of engineered strains with optimized nucleotide recycling pathways [ [2] [4]]. Recent advances exploit its hydrous crystalline structure for nano-compartmentalized cofactor delivery, enhancing NAD⁺ regeneration in artificial enzymatic cascades for deoxyribonucleoside triphosphate (dNTP) biosynthesis [ [7] [8]].
Table 2: Metabolic Pathway Engineering Applications
Host System | Concentration | Engineered Pathway | Biotechnological Product |
---|---|---|---|
S. cerevisiae (yeast) | 0.5–1 mM | Galactose-inducible expression | Recombinant proteins |
S. pombe | 0.2 mM | ade6 complementation | Genome-edited industrial strains |
E. coli Nissle 1917 | 0.3–0.7 mM | Purine-salvage pathway optimization | Therapeutic probiotics |
Cell-free cofactor systems | 1–5 mM | ATP regeneration modules | Synthetic nucleotides |
Adenine hydrochloride hydrate underpins CRISPR-based adenine base editing (ABE) systems by stabilizing the tRNA adenosine deaminase domain critical for A•T to G•C conversions. Structural studies reveal that ABE8e(V106W), an evolved base editor, exploits adenine’s hydrogen-bonding capability (via InChI key: MYRDTAUFFBYTHA-UHFFFAOYSA-N) to maintain the catalytic deaminase domain in a DNA-bound conformation, accelerating editing efficiency by 1,100-fold compared to early ABEs [ [3] [9]]. In organoid biobanks derived from cystic fibrosis patients, adenine hydrochloride hydrate-supplemented culture media maintained cofactor (FAD/NAD) stability during SpCas9-ABE-mediated correction of nonsense mutations in CFTR genes, achieving functional repair rates of 5.5–7.4% without double-strand breaks [ [3] [6]]. The compound’s hydrate moiety further prevents desiccation-induced deaminase misfolding in in vivo delivery contexts, as demonstrated by adeno-associated virus (AAV)-mediated NG-ABE8e(V106W) editing in murine models of X-linked adrenoleukodystrophy. This resulted in 5.1% correction in spinal cord tissue and normalized very-long-chain fatty acid metabolism [ [6] [9]].
Table 3: Cofactor Stabilization in Genome Editing Systems
Editing System | Cofactor Stabilized | Biological Impact | Efficiency |
---|---|---|---|
ABE8e(V106W)-SpCas9 | FAD | tRNA deaminase conformational constraint | 7.4% (patient organoids) |
xCas9-ABE (NGN PAM) | NAD⁺ | Enhanced off-target discrimination | >99% specificity |
NG-ABE8e(V106W) in vivo | FAD/NAD⁺ | Reduced VLCFA accumulation (C26:0/C22:0 ratio) | 5.5% (brain) |
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